N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide
Description
N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-18(2,3)24(22,23)14-17(21)19-16-10-7-11-20(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIWHVAAROFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing piperidine derivatives is the reductive amination of amines with aldehydes or ketones . This process involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to form the piperidine ring. Industrial production methods may involve multi-step synthesis and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, which is important for neurotransmission . This inhibition can enhance cognitive functions and has potential therapeutic applications in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide can be compared with other piperidine derivatives, such as:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
N-(1-benzylpiperidin-3-yl)prop-2-enamide: Studied for its potential as a therapeutic agent.
N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide: A potent, selective, and reversible human butyrylcholinesterase inhibitor.
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